molecular formula C21H27N5 B11619336 2-Butyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11619336
M. Wt: 349.5 g/mol
InChI Key: QXKNAGUFOYVBCV-UHFFFAOYSA-N
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Description

2-Butyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines a pyrido[1,2-a]benzimidazole core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the butyl, dimethylaminoethyl, and methyl groups. Common reagents used in these reactions include various alkylating agents, amines, and nitriles. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted analogs of the original compound .

Scientific Research Applications

2-Butyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Butyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target but often include modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C21H27N5

Molecular Weight

349.5 g/mol

IUPAC Name

2-butyl-1-[2-(dimethylamino)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H27N5/c1-5-6-9-16-15(2)17(14-22)21-24-18-10-7-8-11-19(18)26(21)20(16)23-12-13-25(3)4/h7-8,10-11,23H,5-6,9,12-13H2,1-4H3

InChI Key

QXKNAGUFOYVBCV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCN(C)C

Origin of Product

United States

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